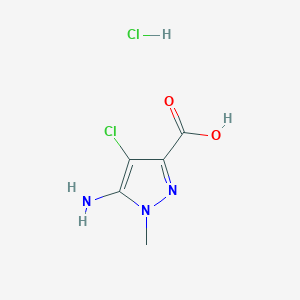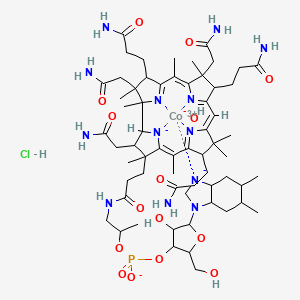
Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3'-esterwith (5,6-dimethyl-1-a-D-ribofuranosyl-1H-benzimidazole-kN3),hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-a-D-ribofuranosyl-1H-benzimidazole-kN3), hydrochloride is a complex organometallic compound. It is a derivative of hydroxocobalamin, which is a form of vitamin B12. This compound is known for its significant biological activity and is used in various scientific and medical applications .
Preparation Methods
The preparation of Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-a-D-ribofuranosyl-1H-benzimidazole-kN3), hydrochloride involves multiple synthetic steps. The process typically includes the synthesis of cobalt complexes, side-chain modifications, and hydroxylation. These steps require precise reaction conditions and advanced synthetic techniques to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-a-D-ribofuranosyl-1H-benzimidazole-kN3), hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-a-D-ribofuranosyl-1H-benzimidazole-kN3), hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: This compound plays a crucial role in biological studies, particularly in understanding the function of vitamin B12 and its derivatives.
Medicine: It is used in the treatment of vitamin B12 deficiency and related disorders. Additionally, it has applications in the development of new pharmaceuticals.
Industry: The compound is used in the production of certain industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-a-D-ribofuranosyl-1H-benzimidazole-kN3), hydrochloride involves its role as a cofactor in enzymatic reactions. It interacts with various molecular targets and pathways, particularly those involved in cellular metabolism and energy production. The compound’s ability to donate and accept electrons makes it essential in redox reactions within the body .
Comparison with Similar Compounds
Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-a-D-ribofuranosyl-1H-benzimidazole-kN3), hydrochloride is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
Hydroxocobalamin: Another form of vitamin B12, used in similar applications but with different properties.
Cyanocobalamin: A synthetic form of vitamin B12, commonly used in supplements and fortified foods.
Methylcobalamin: A naturally occurring form of vitamin B12, used in the treatment of certain medical conditions.
Each of these compounds has unique properties and applications, making Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-a-D-ribofuranosyl-1H-benzimidazole-kN3), hydrochloride a valuable addition to the family of vitamin B12 derivatives.
Properties
Molecular Formula |
C62H97ClCoN13O15P- |
|---|---|
Molecular Weight |
1389.9 g/mol |
IUPAC Name |
cobalt(3+);[5-(5,6-dimethyl-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-3-id-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride |
InChI |
InChI=1S/C62H97N13O14P.ClH.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;/h23,29-31,34-37,39-41,52-53,56-57,76,84H,12-22,24-28H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H;;1H2/q-1;;+3;/p-3 |
InChI Key |
VGZZULVOBYPGPF-UHFFFAOYSA-K |
Isomeric SMILES |
CC1CC2C(CC1C)N(C[N-]2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].Cl.[Co+3] |
Canonical SMILES |
CC1CC2C(CC1C)N(C[N-]2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].Cl.[Co+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-indol-3-yl]ethanamine](/img/structure/B12348553.png)

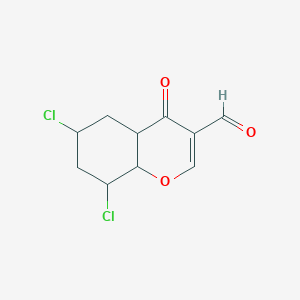
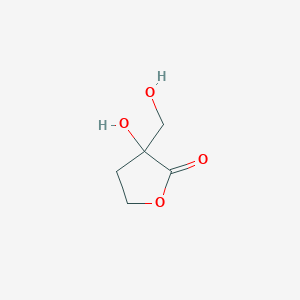
![2-[(2-Aminoethyl)(carboxymethyl)amino]acetic acid; bis(propanoic acid)](/img/structure/B12348564.png)
![Spiro[azetidine-3,3'-indolin]-2'-one trifluoromethanesulfonate](/img/structure/B12348578.png)
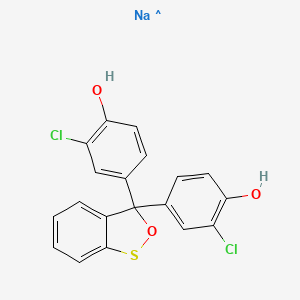
![1-(2-fluorophenyl)-3-methyl-6-oxo-3aH-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12348588.png)

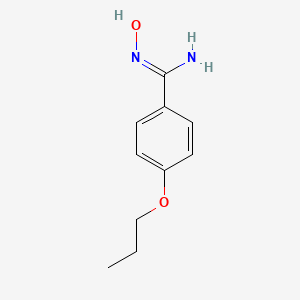
![1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxo-1,2-thiazol-3-yl]piperidin-4-amine](/img/structure/B12348610.png)
![1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12348623.png)
![Magnesate(2-),[[N,N'-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]](4-)]-,disodium, (OC-6-21)-](/img/structure/B12348628.png)
